1-(Isopropylsulfonyl)piperazine

Catalog No.
S741604
CAS No.
534615-34-4
M.F
C7H16N2O2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Isopropylsulfonyl)piperazine

CAS Number

534615-34-4

Product Name

1-(Isopropylsulfonyl)piperazine

IUPAC Name

1-propan-2-ylsulfonylpiperazine

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3

InChI Key

LCXAFSYDJOFYKE-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)N1CCNCC1

Canonical SMILES

CC(C)S(=O)(=O)N1CCNCC1

1-(Isopropylsulfonyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with an isopropylsulfonyl group. The piperazine moiety is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, which contributes to its diverse biological activities and applications in medicinal chemistry. The structure can be denoted as follows:

  • Chemical Formula: C₇H₁₅N₂O₂S
  • CAS Number: 534615-34-4

The isopropylsulfonyl group enhances the compound's solubility and reactivity, making it a valuable scaffold in drug design and synthesis.

While the compound can be purchased from chemical suppliers like GlpBio, the product descriptions are typically limited to information such as CAS number, chemical structure, and intended use for research purposes only [].

Potential Research Areas:

Based on the chemical structure of 1-(Isopropylsulfonyl)piperazine, it might possess properties relevant to various research areas, including:

  • Medchem (Medicinal Chemistry): The piperazine ring is a common scaffold found in various drugs. Research might explore if this specific compound interacts with specific biological targets relevant to disease treatment [].
  • Material Science: The sulfonyl group and the piperazine ring can contribute to specific bonding properties. Research might investigate the potential use of this compound in the development of new materials [].
Typical of piperazine derivatives. These include:

  • Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles, allowing for the introduction of various functional groups.
  • Reduction Reactions: The sulfonyl group can be reduced to yield different derivatives, which may exhibit altered biological properties.
  • Condensation Reactions: This compound can participate in condensation reactions to form more complex structures, particularly when combined with aldehydes or ketones.

Research indicates that 1-(Isopropylsulfonyl)piperazine exhibits significant biological activities, particularly in the fields of pharmacology and toxicology. Its derivatives have been shown to possess:

  • Anticancer Properties: Some studies report that piperazine derivatives demonstrate cytotoxic effects against various cancer cell lines, including HeLa and SK-OV-3 cells .
  • Antimicrobial Activity: Compounds containing the piperazine structure often show activity against bacterial and fungal strains.
  • Neuropharmacological Effects: Piperazine derivatives have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter receptors.

The synthesis of 1-(Isopropylsulfonyl)piperazine can be achieved through several methods:

  • Direct Sulfonation: Piperazine can be treated with isopropylsulfonyl chloride under basic conditions to yield the desired product.
  • One-Pot Synthesis: Recent advancements have introduced simplified protocols involving the use of metal catalysts that facilitate the formation of piperazine derivatives in high yields .
  • Microwave-Assisted Synthesis: This method has been employed to enhance reaction rates and yields, providing an efficient approach to synthesizing piperazine compounds .

1-(Isopropylsulfonyl)piperazine finds applications across various fields:

  • Pharmaceutical Industry: It serves as a building block for synthesizing drugs targeting cancer and infectious diseases.
  • Agricultural Chemicals: Its derivatives are being investigated for use as acaricides and insecticides due to their biological activity against pests .
  • Material Science: The compound may also be utilized in developing new materials with specific chemical properties.

Interaction studies involving 1-(Isopropylsulfonyl)piperazine focus on its binding affinity and efficacy against various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have shown promise in neuropharmacology.
  • Enzyme Inhibition Studies: Certain derivatives have demonstrated inhibitory effects on enzymes relevant to disease pathways, suggesting potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with 1-(Isopropylsulfonyl)piperazine, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Activities
1-MethylpiperazineMethyl substitution on piperazineAntidepressant effects
1-(4-Fluorophenyl)piperazineFluorine substitution on phenyl ringAnticancer activity
1-(Benzyl)piperazineBenzyl group attached to piperazineAntimicrobial properties
1-(Phenylsulfonyl)piperazinePhenylsulfonyl substitutionPotential anti-inflammatory effects

These compounds highlight the versatility of the piperazine scaffold in medicinal chemistry, demonstrating how modifications can lead to diverse biological activities.

XLogP3

-0.3

Wikipedia

1-(Propane-2-sulfonyl)piperazine

Dates

Modify: 2023-08-15

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